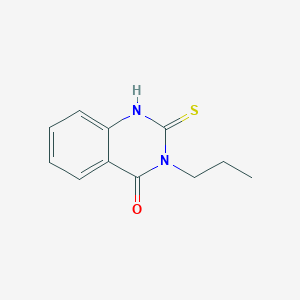

3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Vue d'ensemble

Description

3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a thioxo group in the structure of this compound adds to its potential pharmacological significance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions:

Starting Materials: The synthesis typically begins with the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound, such as carbon disulfide or thiourea.

Cyclization: The reaction mixture is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioxo group (-S-) at position 2 undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-).

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by resonance within the quinazolinone ring .

Reduction Reactions

The thioxo group can be reduced to a thiol (-SH) or replaced entirely.

Key Finding : Reduction with NaBH₄ retains the quinazolinone core, while LiAlH₄ removes the sulfur atom entirely .

Nucleophilic Substitution

The propyl group at position 3 can be replaced via SN2 mechanisms.

Catalytic System : Copper-supported magnetic chitosan (Cu@MChit) enhances reaction efficiency and recyclability .

Electrophilic Aromatic Substitution

The quinazolinone ring undergoes halogenation at position 6 or 8.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, FeBr₃ | CHCl₃, RT | 6-Bromo-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 76% |

Cross-Coupling Reactions

Palladium/copper-mediated couplings enable aryl functionalization.

Mechanism : Copper acts as a co-catalyst, facilitating transmetalation in Stille and Suzuki couplings .

Tautomerization and Rearrangement

The compound exhibits thione-thiol tautomerism, influencing its reactivity:

Stability Under Hydrolytic Conditions

| Condition | Outcome | Reference |

|---|---|---|

| Acidic (HCl, 1M) | Degradation to anthranilic acid derivatives | |

| Basic (NaOH, 1M) | Ring-opening to form 2-aminobenzamide analogs |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its potential antimicrobial , anticancer , and anti-inflammatory activities:

- Antimicrobial Activity : Preliminary studies suggest that 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may exhibit antibacterial and antifungal properties similar to other thioxo derivatives. Research is ongoing to evaluate its efficacy against various microbial strains.

- Anticancer Properties : In preclinical models, particularly xenograft models of colon cancer, treatment with this compound has shown a marked reduction in tumor size. This suggests a potential role in cancer therapeutics by modulating oxidative stress and influencing apoptosis pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Mechanism of Action : The compound may interact with various enzymes and receptors involved in critical biological processes such as cell growth and inflammation. Molecular docking studies indicate significant binding affinity to targets associated with these pathways.

Industrial Applications

In addition to its medicinal properties, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are explored for their potential applications in developing new materials with specific properties.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Study on Colon Cancer : A study demonstrated that treatment with 3-propyl-2-thioxo resulted in significant tumor size reduction in xenograft models of colon cancer.

- Oxidative Stress Modulation : Another study reported that this compound effectively reduced oxidative stress markers in cancer cells, suggesting a protective role against cellular damage .

Mécanisme D'action

The mechanism of action of 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the propyl group at the 3-position.

3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a methyl group instead of a propyl group.

3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains an ethyl group instead of a propyl group.

Uniqueness

The presence of the propyl group at the 3-position in 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may confer unique biological activities and chemical properties compared to its analogs. This structural variation can influence its pharmacokinetics, binding affinity to molecular targets, and overall therapeutic potential.

Activité Biologique

3-Propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties due to its unique structural features, particularly the thioxo group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a propyl group at the 3-position and a thioxo group at the 2-position, which are critical for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:

- Molecular Targets : The compound may interact with enzymes and receptors involved in critical biological processes such as cell growth and apoptosis.

- Signaling Pathways : It modulates pathways related to inflammation and cancer progression, potentially influencing the expression of proteins involved in apoptosis (e.g., Bax and Bcl-2) and cell cycle regulation.

Antimicrobial Activity

Research indicates that compounds in the quinazolinone family exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cytotoxicity : The compound showed cytotoxic effects against human cancer cell lines such as LoVo (colon cancer) and HCT-116 (colorectal cancer), with IC50 values indicating significant cell growth inhibition .

- Mechanism : The anticancer mechanism involves the modulation of apoptotic pathways. Specifically, it activates intrinsic and extrinsic apoptosis pathways by upregulating initiator caspases (caspase-8 and -9) and executioner caspase-3, leading to cell cycle arrest .

Comparative Studies

Comparative studies highlight the unique biological profile of this compound relative to other derivatives in the quinazolinone class:

| Compound | Structure | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|---|

| 3-propyl-2-thioxo | C11H12N2S | 294.32 ± 8.41 (LoVo) | Effective against Gram-positive bacteria |

| 3-methyl-2-thioxo | C10H10N2S | 383.5 ± 8.99 (HCT-116) | Moderate activity |

| 6-bromo derivative | C11H10BrN2S | Not specified | Lower efficacy compared to propyl derivative |

The presence of the propyl group significantly enhances both anticancer and antimicrobial activities compared to other analogs .

Case Studies

Recent case studies have further elucidated the pharmacological potential of this compound:

- Study on Colon Cancer : A study demonstrated that treatment with 3-propyl-2-thioxo resulted in a marked reduction in tumor size in xenograft models of colon cancer .

- Oxidative Stress Modulation : Another study reported that this compound effectively reduced oxidative stress markers in cancer cells, suggesting a protective role against cellular damage .

Propriétés

IUPAC Name |

3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLIXBFSTLACFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359627 | |

| Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63586-34-5 | |

| Record name | 2,3-Dihydro-3-propyl-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63586-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150547 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063586345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63586-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.